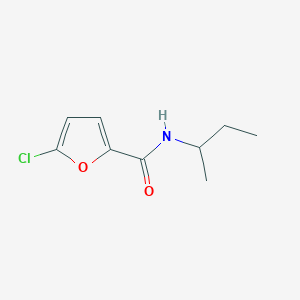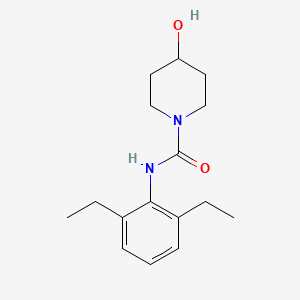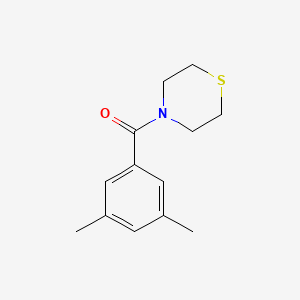
N-butan-2-yl-5-chlorofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-5-chlorofuran-2-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia. However, it has gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and performance.
Mecanismo De Acción
N-butan-2-yl-5-chlorofuran-2-carboxamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid metabolism. Activation of PPARδ leads to increased mitochondrial biogenesis, fatty acid oxidation, and glucose uptake, resulting in improved endurance and performance. Additionally, N-butan-2-yl-5-chlorofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects
N-butan-2-yl-5-chlorofuran-2-carboxamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and decreased inflammation. It has also been shown to improve glucose uptake and insulin sensitivity in animal models, suggesting that it may have potential therapeutic applications in the treatment of metabolic disorders. However, some studies have also reported adverse effects, such as liver damage and cancer in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butan-2-yl-5-chlorofuran-2-carboxamide has several advantages for lab experiments, including its ability to improve endurance and performance in animal models, which can be useful for studying the effects of exercise and physical activity. Additionally, its ability to activate PPARδ can be useful for studying the regulation of energy metabolism and lipid metabolism. However, its potential adverse effects, such as liver damage and cancer, should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on N-butan-2-yl-5-chlorofuran-2-carboxamide, including its potential therapeutic applications in the treatment of metabolic disorders, neurodegenerative diseases, and cancer. Additionally, further studies are needed to investigate its long-term safety and potential adverse effects. Furthermore, investigations into its mechanism of action and its effects on gene expression may provide insights into its potential therapeutic benefits. Finally, research into the development of more selective and potent PPARδ agonists may lead to the development of safer and more effective drugs.
Métodos De Síntesis
The synthesis of N-butan-2-yl-5-chlorofuran-2-carboxamide involves several steps, including the reaction of 2-methyl-4-(trifluoromethyl)quinoline with butan-2-amine to form 2-(butan-2-ylamino)-4-(trifluoromethyl)quinoline. The intermediate is then reacted with chloroacetyl chloride to form N-butan-2-yl-5-chlorofuran-2-carboxamide. The final product is obtained through purification and crystallization processes.
Aplicaciones Científicas De Investigación
N-butan-2-yl-5-chlorofuran-2-carboxamide has been extensively studied in various scientific fields, including pharmacology, toxicology, and sports medicine. It has been shown to improve endurance and performance in animal models, and some studies suggest that it may have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and diabetes. Additionally, its ability to enhance mitochondrial biogenesis and fatty acid oxidation has led to investigations into its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-butan-2-yl-5-chlorofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-3-6(2)11-9(12)7-4-5-8(10)13-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGHCNWKUERKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(O1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-5-chlorofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)






![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
